(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-2-10-20-14-9-8-13(25(18,22)23)11-15(14)24-17(20)19-16(21)12-6-4-3-5-7-12/h2,8-9,11-12H,1,3-7,10H2,(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCRHZWAQXOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through a multi-component reaction involving ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions.
Introduction of the allyl group: The allyl group can be introduced via a palladium-catalyzed allylation reaction.
Sulfamoylation: The sulfamoyl group is typically introduced using sulfamoyl chloride in the presence of a base.
Cyclohexanecarboxamide formation: The final step involves the coupling of the benzo[d]thiazole derivative with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can undergo reduction reactions, particularly at the sulfamoyl group, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzo[d]thiazole core can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and acetonitrile, as well as catalysts like palladium and bases such as triethylamine.
Scientific Research Applications
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells . The sulfamoyl group may play a crucial role in binding to the active site of these enzymes, disrupting their function.
Comparison with Similar Compounds
Key Structural Differences
The target compound differs from analogs in its substituent profile:
- Cyclohexanecarboxamide : A bulky aliphatic substituent, unlike aromatic carboxamides (e.g., benzamide in or dihydrodioxine in ), which may alter membrane permeability and metabolic stability.
- Allyl group (position 3) : Shared with and , this substituent could influence reactivity or serve as a synthetic handle for further modifications.
Molecular and Physical Properties
*Inferred from structural similarity to and .
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which are known to contribute to various pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 371.5 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.5 g/mol |
| Structure | Chemical Structure |
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The sulfonamide component suggests potential antibacterial activity by inhibiting bacterial folate synthesis pathways. Additionally, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function.
Antibacterial Activity
Research indicates that compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) have demonstrated significant antibacterial properties. For instance, studies on arylsulfonylhydrazones have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activity.
Antifungal Activity
The antifungal potential of this compound has also been assessed in various studies. Its structural components may allow it to disrupt fungal cell membranes or inhibit key metabolic pathways essential for fungal growth.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The compound's ability to activate apoptotic pathways positions it as a candidate for further investigation in cancer therapeutics.
Case Studies and Experimental Findings
- Antibacterial Efficacy : In vitro studies have shown that derivatives of benzo[d]thiazole exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The specific mechanism involves interference with bacterial cell wall synthesis.
- Antifungal Assays : A study evaluated the antifungal activity of similar sulfonamide compounds against Candida species, demonstrating significant inhibition at low concentrations.
- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that compounds with a similar structure to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) can induce cell cycle arrest and promote apoptosis via mitochondrial pathways.
Q & A
Q. Methodological Solutions :
- Stepwise Synthesis : Begin with benzothiazole ring formation, followed by sequential introduction of allyl and sulfamoyl groups .
- Condition Optimization : Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis. Temperature control (0–5°C for sulfamoylation) minimizes side reactions .
- Chromatographic Purification : Employ flash chromatography or HPLC to isolate the (Z)-isomer, confirmed via NOESY NMR .
Q. Table 1: Synthetic Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzothiazole formation | 2-Aminothiophenol, cyclohexanecarboxylic acid chloride, Et₃N, DCM | 65–70 | |
| Allylation | Allyl bromide, K₂CO₃, DMF, 60°C | 50–55 | |
| Sulfamoylation | Sulfamoyl chloride, pyridine, 0°C | 40–45 |
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic
Structural confirmation and purity assessment require:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm allyl (δ 5.1–5.8 ppm), sulfamoyl (δ 7.5–8.2 ppm), and cyclohexane protons (δ 1.2–2.1 ppm) .
- NOESY : Verifies (Z)-configuration via spatial proximity of allyl and sulfamoyl groups .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 435.12 for C₁₉H₂₂N₄O₃S₂⁺) .
- HPLC : Purity >95% using a C18 column (ACN:H₂O gradient) .
How do functional groups influence the compound’s reactivity and stability?
Basic
Key functional groups and their roles:
- Sulfamoyl (-SO₂NH₂) :
- Enhances hydrogen-bonding capacity, improving target binding (e.g., enzyme active sites).
- Prone to hydrolysis under acidic/basic conditions, requiring pH-neutral storage .
- Allyl (CH₂CHCH₂) :
- Participates in [2+2] cycloadditions or radical reactions for derivatization.
- Susceptible to oxidation; stabilize with antioxidants (e.g., BHT) .
- Benzothiazole Core :
- Aromatic π-system enables stacking interactions in biological targets.
- Thiazole nitrogen can act as a hydrogen-bond acceptor .
What experimental strategies elucidate the compound’s mechanism of action in antibacterial studies?
Advanced
Hypothesized mechanisms (e.g., dihydropteroate synthase inhibition) are tested via:
- Enzyme Inhibition Assays :
- Measure IC₅₀ values using purified enzyme and substrate (e.g., 7,8-dihydropteroate).
- Compare inhibition kinetics with known sulfonamide drugs .
- Molecular Docking :
- AutoDock Vina simulations to predict binding poses in enzyme active sites (PDB: 1AJ0).
- Validate with site-directed mutagenesis (e.g., Ala substitutions in binding residues) .
- Resistance Studies :
- Assess efficacy against sulfonamide-resistant bacterial strains (e.g., E. coli with mutated folP) .
How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?
Advanced
Derivative design focuses on:
-
Bioavailability : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility while monitoring LogP (target <3) .
-
Metabolic Stability :
- Replace allyl with cyclopropyl to reduce CYP450-mediated oxidation.
- Assess half-life in liver microsome assays (e.g., human S9 fraction) .
-
SAR Data Table :
Derivative Substituent (R) MIC (μg/mL) t₁/₂ (h) Parent compound Allyl 2.5 1.8 Cyclopropyl analog Cyclopropyl 1.2 4.5 Hydroxyl analog -CH₂CH₂OH 3.0 3.2
What methodologies address stability challenges in physiological environments?
Advanced
Degradation pathways (hydrolysis, oxidation) are mitigated via:
- pH-Responsive Formulations : Encapsulate in liposomes (pH 7.4) to shield sulfamoyl groups from gastric acidity .
- Co-solvent Systems : Use PEG 400 to enhance aqueous solubility and reduce aggregation .
- Accelerated Stability Testing :
- Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Degradation <5% under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
